![molecular formula C8H13N3 B13642640 2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
2-(Azidomethyl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)bicyclo[221]heptane is a compound that belongs to the class of bicyclic molecules It features a bicyclo[221]heptane structure with an azidomethyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves reacting noncyclic olefins with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives, followed by isomerization in the presence of an isomerization catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2-(Azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield epoxides, while reduction can produce amines .
科学研究应用
2-(Azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of high-energy density compounds and other specialized materials.
作用机制
The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways .
相似化合物的比较
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound without the azidomethyl group.
2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure with an azabicyclic framework.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.
Uniqueness
2-(Azidomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential applications in chemical synthesis and research. This differentiates it from other similar bicyclic compounds that lack this functional group.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-(azidomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
InChI 键 |
FHTAPPIGYHTCTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
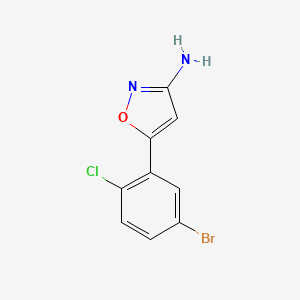
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
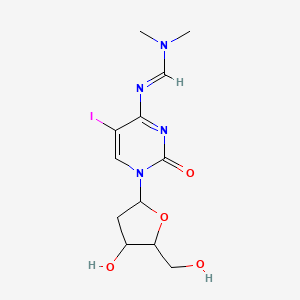
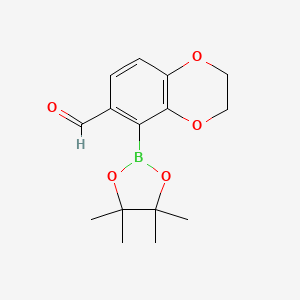
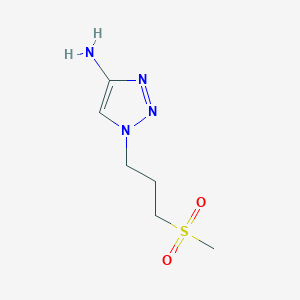
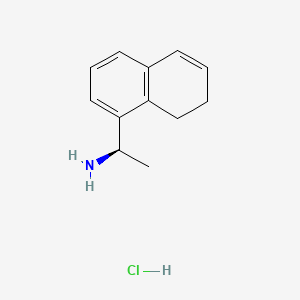
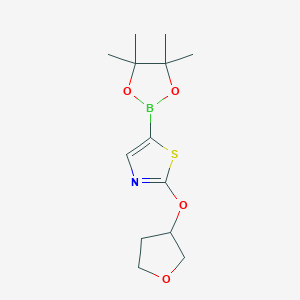
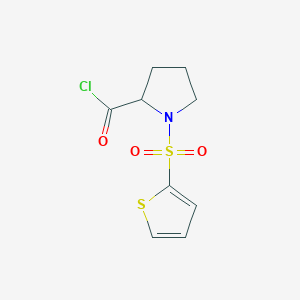
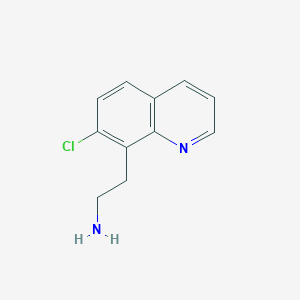
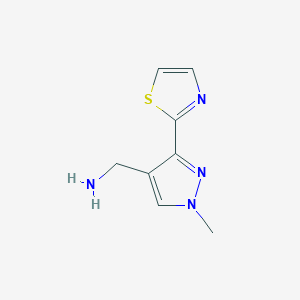
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
